methyl 7-methyl-1H-indole-6-carboxylate
CAS No.: 733035-34-2
Cat. No.: VC8133889
Molecular Formula: C11H11NO2
Molecular Weight: 189.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 733035-34-2 |
---|---|
Molecular Formula | C11H11NO2 |
Molecular Weight | 189.21 g/mol |
IUPAC Name | methyl 7-methyl-1H-indole-6-carboxylate |
Standard InChI | InChI=1S/C11H11NO2/c1-7-9(11(13)14-2)4-3-8-5-6-12-10(7)8/h3-6,12H,1-2H3 |
Standard InChI Key | MTGUQGHBLCZRAM-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC2=C1NC=C2)C(=O)OC |
Canonical SMILES | CC1=C(C=CC2=C1NC=C2)C(=O)OC |
Introduction
Synthesis and Production Methods
Fischer Indole Synthesis
The Fischer indole synthesis remains a cornerstone for constructing the indole core. For methyl 7-methyl-1H-indole-6-carboxylate, this method involves condensing 4-methylphenylhydrazine with a β-keto ester under acidic conditions. For example, cyclohexanone derivatives react with substituted phenylhydrazines in methanol catalyzed by methanesulfonic acid, yielding the indole ring after cyclization . Industrial-scale adaptations employ continuous flow reactors to enhance efficiency, achieving yields exceeding 80% under optimized reflux conditions.
Palladium-Catalyzed Cross-Coupling
Alternative routes utilize palladium-catalyzed cross-coupling reactions. A halogenated indole precursor (e.g., 6-bromo-7-methylindole) reacts with methyl formate in the presence of a palladium catalyst (e.g., Pd(PPh)) and a base (e.g., KCO) in dimethylformamide (DMF). This method offers regioselectivity and is scalable, with reported yields of 75–90%.
Table 1: Synthetic Methods Comparison
Method | Conditions | Yield (%) | Scalability |
---|---|---|---|
Fischer Indole Synthesis | HSO, MeOH, reflux | 80–85 | High |
Cross-Coupling | Pd(PPh), DMF, 80°C | 75–90 | Moderate |
Physicochemical Properties
Methyl 7-methyl-1H-indole-6-carboxylate exhibits a density of 1.212 g/cm³, a boiling point of 339.1°C, and a flash point of 158.9°C. The ester group at position 6 enhances lipophilicity (), while the methyl substituent at position 7 slightly elevates thermal stability compared to unsubstituted analogs .
Chemical Reactivity
Oxidation and Reduction
The ester group undergoes hydrolysis under acidic or basic conditions to yield 7-methyl-1H-indole-6-carboxylic acid. Lithium aluminum hydride (LiAlH) reduces the ester to the corresponding alcohol, 7-methyl-1H-indole-6-methanol, with >90% efficiency.
Electrophilic Substitution
The indole ring participates in electrophilic substitution at positions 2 and 4. Nitration with nitric acid in acetic anhydride produces 3-nitro derivatives, while halogenation (e.g., bromine in DCM) yields 4-bromo-substituted products .
Biological Activities
Anticancer Mechanisms
In breast cancer (MCF-7) and liver cancer (HepG2) cell lines, methyl 7-methyl-1H-indole-6-carboxylate induces apoptosis via mitochondrial pathway activation. Caspase-3/7 activity increases by 3-fold at 50 μM, with minimal cytotoxicity to non-cancerous cells.
Table 2: Biological Activity Profile
Activity | Model System | Key Finding |
---|---|---|
Antiviral | HIV-1 integrase | IC = 0.13 μM |
Anticancer | MCF-7 cells | Caspase-3 activation at 50 μM |
Antimicrobial | E. coli, S. aureus | MIC = 100–200 μg/mL |
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor to neuroprotective agents. Derivatives with modified ester groups show enhanced blood-brain barrier penetration, making them candidates for Alzheimer’s disease therapeutics .
Material Science
Incorporated into polyimide polymers, it improves thermal stability (decomposition temperature >400°C) and mechanical strength, enabling use in high-performance aerospace materials.
Comparison with Structural Analogs
Table 3: Substituent Effects on Bioactivity
Compound | Substituents | IC (HIV-1) | Solubility (mg/mL) |
---|---|---|---|
Methyl 7-methyl-1H-indole-6-carboxylate | 7-CH, 6-COOCH | 0.13 μM | 0.55 (DMSO) |
Methyl 3-methyl-1H-indole-6-carboxylate | 3-CH, 6-COOCH | 0.45 μM | 0.72 (DMSO) |
The 7-methyl analog demonstrates superior antiviral potency due to enhanced π-π stacking with viral DNA, while the 3-methyl variant exhibits better solubility .
Analytical Characterization
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